molecular formula C16H10Cl2O4 B11697837 (E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

(E)-2,4-dichlorophenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B11697837
M. Wt: 337.1 g/mol
InChI Key: GRLISAVODBWCNQ-QHHAFSJGSA-N
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Description

2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic materials and are known for their pleasant fragrances. This compound features a dichlorophenyl group and a benzodioxolyl group connected by a propenoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the esterification of 2,4-dichlorophenol with (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxolyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenoate linkage, converting it to a saturated ester.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl acetate: Similar ester structure but lacks the benzodioxolyl group.

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoic acid: Similar structure but lacks the ester linkage.

    2,4-Dichlorophenyl benzoate: Similar ester structure with a different aromatic group.

Uniqueness

2,4-DICHLOROPHENYL (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to the combination of the dichlorophenyl and benzodioxolyl groups, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H10Cl2O4

Molecular Weight

337.1 g/mol

IUPAC Name

(2,4-dichlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C16H10Cl2O4/c17-11-3-5-13(12(18)8-11)22-16(19)6-2-10-1-4-14-15(7-10)21-9-20-14/h1-8H,9H2/b6-2+

InChI Key

GRLISAVODBWCNQ-QHHAFSJGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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